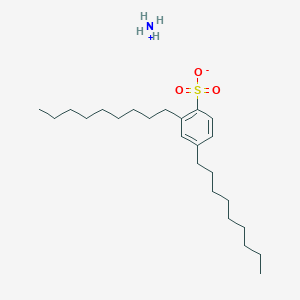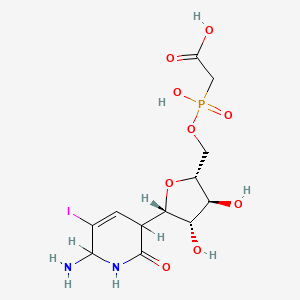
((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” is a complex organic molecule that features multiple functional groups, including amino, iodo, oxo, hydroxyl, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” can be approached through multi-step organic synthesis. Key steps may include:
Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the iodo group: Iodination can be performed using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the furan ring: This can be done through glycosylation reactions.
Phosphorylation: The hydroxyl group can be phosphorylated using reagents like phosphorus oxychloride (POCl3) or phosphoryl chloride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may yield alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry
In industry, the compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and nucleic acids. The compound’s effects may involve inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-oxo-1,2,3,6-tetrahydropyridine: Shares the tetrahydropyridine and iodo groups.
3,4-Dihydroxytetrahydrofuran: Contains the dihydroxytetrahydrofuran moiety.
Phosphorylated acetic acid derivatives: Similar in having the phosphoryl group attached to an acetic acid backbone.
Properties
CAS No. |
117626-84-3 |
|---|---|
Molecular Formula |
C12H18IN2O9P |
Molecular Weight |
492.16 g/mol |
IUPAC Name |
2-[[(2R,3S,4S,5S)-5-(2-amino-3-iodo-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C12H18IN2O9P/c13-5-1-4(12(20)15-11(5)14)10-9(19)8(18)6(24-10)2-23-25(21,22)3-7(16)17/h1,4,6,8-11,18-19H,2-3,14H2,(H,15,20)(H,16,17)(H,21,22)/t4?,6-,8-,9+,10+,11?/m1/s1 |
InChI Key |
MFNFWLKYQFFJSF-MZYLLPMKSA-N |
Isomeric SMILES |
C1=C(C(NC(=O)C1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O)N)I |
Canonical SMILES |
C1=C(C(NC(=O)C1C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


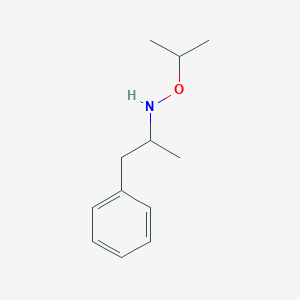



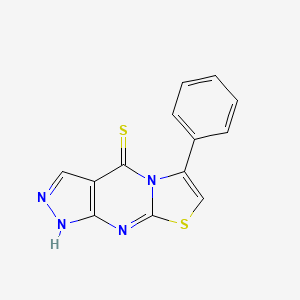

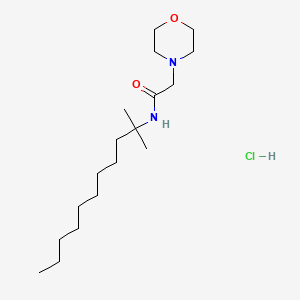

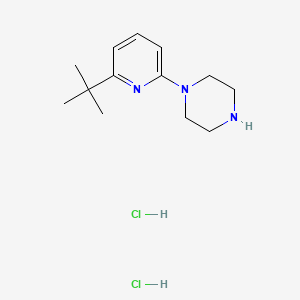
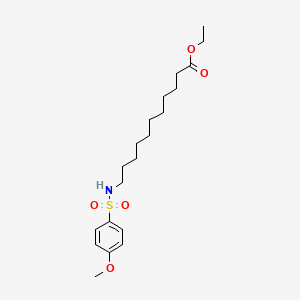
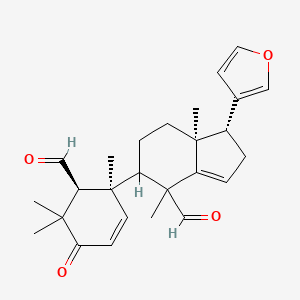
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)

